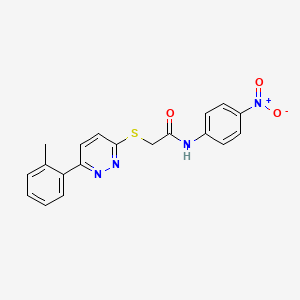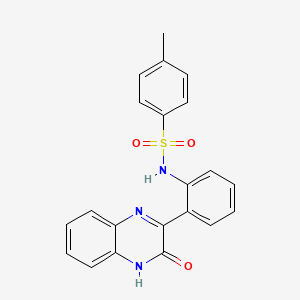
4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” is a compound bearing a quinoxaline moiety . Quinoxaline derivatives have shown very interesting biological properties such as antiviral, anticancer, and antileishmanial . This makes them a promising area in medicinal chemistry .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via different nucleophilic reactions . For instance, nine novel quinoxaline derivatives were synthesized using ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate 4 and ethyl (6-methyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate 5, 3-methylquinoxalin-2(1H)-one, and 1,4-dihydroquinoxaline-2,3-dione as precursors .
Molecular Structure Analysis
The molecular structure of “4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” can be found on PubChem . The compound has a molecular formula of C21H17N3O3S .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” can be found on PubChem . The compound has a molecular weight of 391.45 .
科学的研究の応用
- Field : Organic Chemistry
- Application : 3,4-Dihydroquinoxalin-2-ones are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
- Methods : The synthetic approaches include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .
- Results : This heterocyclic scaffold is chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns .
- Field : Pharmacology
- Application : Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
- Methods : Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .
- Results : The importance of quinoxaline derivatives comes from its nitrogen contents (heterocyclic compounds) .
Synthesis and Bioactivities
Biological and Pharmacological Studies
- Field : Pharmacology
- Application : Novel quinoxaline derivatives have been synthesized and evaluated as potential anticancer and anti-inflammatory agents .
- Methods : The synthesis involved the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide .
- Results : Most of the synthesized compounds exhibited good anticancer and COX-2 inhibitory activities. Some compounds were found to be potent inhibitors of EGFR with IC50 values ranging from 0.3 to 0.9 μM .
- Field : Biochemistry
- Application : This study involves the enantioselective bioreduction of a similar compound, N-methyl-3-oxo-3-(thiophen-2-yl) .
- Methods : The study focused on the bioreduction process and its enantioselectivity .
- Results : The product reached >99.5% ee (enantiomeric excess) with a rate of formation similar to those measured with 16–26 g/l substrate .
Anticancer and Anti-inflammatory Agents
Bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)
- Field : Biochemistry
- Application : 3,4-Dihydroquinoxalin-2-ones are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
- Methods : The synthetic approaches include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .
- Results : This heterocyclic scaffold is chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns .
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Syntheses of indole derivatives via many different methods of synthetic strategies have been presented .
- Results : The importance of indole derivatives comes from its nitrogen contents (heterocyclic compounds) .
Antiviral and Anti-inflammatory Activities
Biological Potential of Indole Derivatives
将来の方向性
特性
IUPAC Name |
4-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-14-10-12-15(13-11-14)28(26,27)24-17-7-3-2-6-16(17)20-21(25)23-19-9-5-4-8-18(19)22-20/h2-13,24H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQUYGYMBGUPOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole](/img/structure/B2370990.png)
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
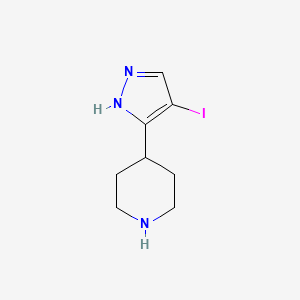
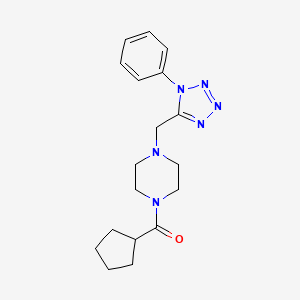
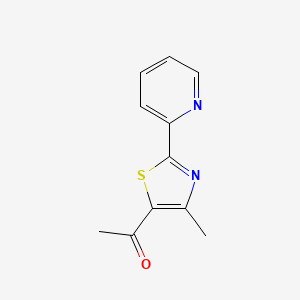
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)
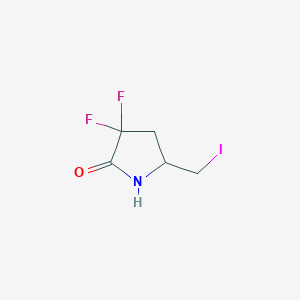
![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)
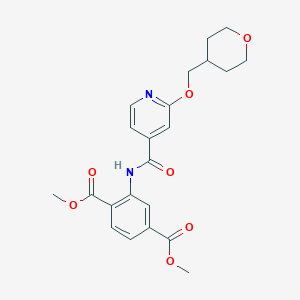
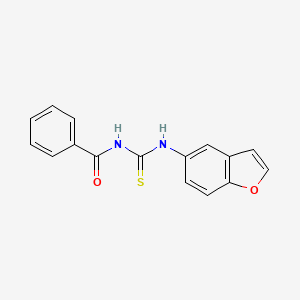
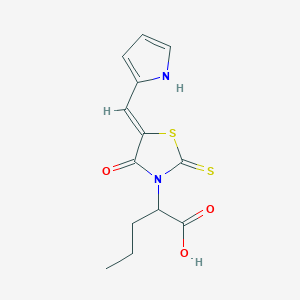
![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)
